molecular formula C17H17N3O2 B11838907 6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one CAS No. 917609-50-8

6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one

Cat. No.: B11838907
CAS No.: 917609-50-8
M. Wt: 295.34 g/mol
InChI Key: APYPKIKCMGKVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)-6-phenoxyquinazolin-7-ol is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of an isopropylamino group, a phenoxy group, and a hydroxyl group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-6-phenoxyquinazolin-7-ol typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol reacts with a halogenated quinazoline derivative.

    Introduction of the Isopropylamino Group: The isopropylamino group can be introduced through reductive amination, where an isopropylamine reacts with a quinazoline aldehyde or ketone derivative in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of 2-(Isopropylamino)-6-phenoxyquinazolin-7-ol may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-6-phenoxyquinazolin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinazoline core can be reduced to a dihydroquinazoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Quinazoline ketones or aldehydes

    Reduction: Dihydroquinazoline derivatives

    Substitution: Various substituted quinazoline derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-6-phenoxyquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(Isopropylamino)-6-phenoxyquinazoline: Lacks the hydroxyl group at the 7-position.

    2-(Isopropylamino)-6-methoxyquinazolin-7-ol: Contains a methoxy group instead of a phenoxy group.

    2-(Isopropylamino)-6-phenylquinazolin-7-ol: Contains a phenyl group instead of a phenoxy group.

Uniqueness

2-(Isopropylamino)-6-phenoxyquinazolin-7-ol is unique due to the presence of both the phenoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its binding affinity to specific molecular targets and improve its pharmacological properties compared to similar compounds.

Properties

CAS No.

917609-50-8

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

6-phenoxy-2-(propan-2-ylamino)quinazolin-7-ol

InChI

InChI=1S/C17H17N3O2/c1-11(2)19-17-18-10-12-8-16(15(21)9-14(12)20-17)22-13-6-4-3-5-7-13/h3-11,21H,1-2H3,(H,18,19,20)

InChI Key

APYPKIKCMGKVEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2C=N1)OC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.